molecular formula C14H12N2O2 B14348150 (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid CAS No. 91989-91-2

(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid

Cat. No.: B14348150
CAS No.: 91989-91-2
M. Wt: 240.26 g/mol
InChI Key: JUSACOCOFCRQTC-UHFFFAOYSA-N
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Description

(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is an organic compound that features a pyridine ring and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 2-pyridinecarboxaldehyde with 2-aminophenylacetic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and catalysts. Its unique structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of (2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the acetic acid moiety can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-[(Pyridin-2-yl)methylidene]amino]thiourea
  • **2-(Pyridin-2-yl)acetic acid
  • **2-Pyridinecarboxaldehyde thiosemicarbazone

Uniqueness

(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid is unique due to its combination of a pyridine ring and an acetic acid moiety. This dual functionality allows for diverse chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, providing unique opportunities for research and development.

Properties

CAS No.

91989-91-2

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-[2-(pyridin-2-ylmethylideneamino)phenyl]acetic acid

InChI

InChI=1S/C14H12N2O2/c17-14(18)9-11-5-1-2-7-13(11)16-10-12-6-3-4-8-15-12/h1-8,10H,9H2,(H,17,18)

InChI Key

JUSACOCOFCRQTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)N=CC2=CC=CC=N2

Origin of Product

United States

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